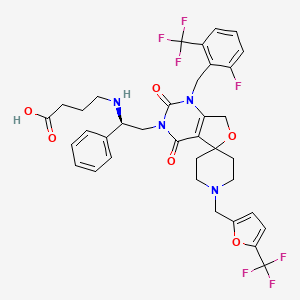

Merigolix

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

1454272-94-6 |

|---|---|

Molecular Formula |

C36H35F7N4O6 |

Molecular Weight |

752.7 g/mol |

IUPAC Name |

4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid |

InChI |

InChI=1S/C36H35F7N4O6/c37-26-9-4-8-25(35(38,39)40)24(26)19-46-28-21-52-34(13-16-45(17-14-34)18-23-11-12-29(53-23)36(41,42)43)31(28)32(50)47(33(46)51)20-27(22-6-2-1-3-7-22)44-15-5-10-30(48)49/h1-4,6-9,11-12,27,44H,5,10,13-21H2,(H,48,49)/t27-/m0/s1 |

InChI Key |

LJPSGSMPGVITHK-MHZLTWQESA-N |

Isomeric SMILES |

C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)C[C@@H](C4=CC=CC=C4)NCCCC(=O)O)CC5=C(C=CC=C5F)C(F)(F)F)CC6=CC=C(O6)C(F)(F)F |

Canonical SMILES |

C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)CC(C4=CC=CC=C4)NCCCC(=O)O)CC5=C(C=CC=C5F)C(F)(F)F)CC6=CC=C(O6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Merigolix: A Deep Dive into its Mechanism of Action in Endometrial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as SKI-2670 and TU2670) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is currently under investigation for the treatment of estrogen-dependent gynecological disorders, most notably endometriosis and uterine fibroids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects within endometrial cells. By competitively blocking the GnRH receptor, this compound offers a novel therapeutic approach to managing the debilitating symptoms of endometriosis.

Core Mechanism of Action: Antagonism of the GnRH Receptor

The primary mechanism of action of this compound is its competitive antagonism of the GnRH receptor in the anterior pituitary gland. This action inhibits the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in these gonadotropins results in a dose-dependent suppression of ovarian estradiol production, a key factor in the pathophysiology of endometriosis.

Preclinical and Clinical Evidence of Hormonal Suppression

Preclinical studies using the developmental compound SKI2670 have demonstrated its potent functional antagonism of the human GnRH receptor with a subnanomolar binding affinity.[2] In vivo studies in castrated monkeys showed that a single administration of SKI2670 led to a more potent and longer-lasting reduction in serum LH levels compared to elagolix at equivalent doses.[2] Furthermore, repeated administration in intact female monkeys resulted in the suppression of both gonadotropins and gonadal hormones.[2]

A first-in-human, Phase 1 clinical trial of TU2670 in healthy premenopausal women confirmed these findings, demonstrating a dose-dependent suppression of LH, FSH, and estradiol following a single oral administration.[3]

Direct Effects on Endometrial Cells

Beyond its systemic hormonal effects, evidence suggests that GnRH antagonists, as a class, exert direct effects on endometrial cells. The expression of GnRH and its receptors has been identified in the human endometrium, suggesting a potential for autocrine or paracrine regulation of endometrial cell function. Studies have indicated that GnRH antagonists can directly influence the cellular processes of endometrial tissue.

Antiproliferative and Pro-apoptotic Effects

In vitro studies with other GnRH antagonists have shown that they can inhibit the proliferation and induce apoptosis in endometrial cells. For instance, the GnRH antagonist leuprolide acetate has been shown to enhance apoptosis in endometrial cell cultures. Another study demonstrated that a GnRH antagonist could weaken the growth ability of endometrial stromal cells. These direct cellular effects may contribute to the therapeutic efficacy of this compound in endometriosis by directly targeting the ectopic endometrial implants.

Signaling Pathways Modulated by this compound

The binding of this compound to the GnRH receptor on pituitary gonadotropes and potentially on endometrial cells blocks the activation of downstream signaling pathways. In the pituitary, GnRH receptor activation typically leads to the activation of Gαq/11, stimulating the phospholipase C (PLC) pathway, which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the synthesis and release of LH and FSH. By blocking this initial step, this compound effectively shuts down this signaling cascade.

In endometrial cells, the downstream signaling of the GnRH receptor is less well-characterized but is thought to involve pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are known to regulate cell proliferation and survival. By antagonizing the GnRH receptor, this compound may inhibit these pro-survival pathways, contributing to its antiproliferative and pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its developmental precursors.

Table 1: Preclinical and Phase 1 Pharmacodynamic Effects of this compound (SKI2670/TU2670)

| Parameter | Species/Population | Dose | Effect | Source |

| Binding Affinity | Human GnRH Receptor | - | Subnanomolar | |

| LH Suppression | Healthy Premenopausal Women | 20-80 mg (single dose) | Maximal suppression of 58-82% at 6-8 hours | |

| FSH Suppression | Healthy Premenopausal Women | 20-80 mg (single dose) | Maximal suppression of 25-37% at 6-12 hours | |

| Estradiol Suppression | Healthy Premenopausal Women | 20-80 mg (single dose) | Maximal suppression of 23-64% at 12-24 hours |

Table 2: Clinical Efficacy of this compound in Endometriosis (Phase 2a)

| Dose | Mean Reduction in Dysmenorrhea Score (NRS) | p-value vs. Placebo | Source |

| 120 mg | -4.3 | 0.044 | |

| 240 mg | -5.4 | 0.001 | |

| 320 mg | -6.2 | <0.001 | |

| Placebo | -2.7 | - |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on the published literature, the following methodologies were employed:

GnRH Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay would typically be used to determine the binding affinity of this compound for the GnRH receptor.

In Vivo Assessment of Hormonal Suppression in Monkeys (General Protocol)

This protocol outlines the general steps for evaluating the in vivo efficacy of a GnRH antagonist in a non-human primate model.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of this compound.

Conclusion

This compound represents a promising oral therapeutic for endometriosis, acting primarily through the suppression of the hypothalamic-pituitary-gonadal axis, leading to a reduction in systemic estradiol levels. Additionally, based on the effects of other GnRH antagonists, this compound is likely to exert direct antiproliferative and pro-apoptotic effects on endometrial cells by blocking local GnRH receptor signaling. Further research is warranted to fully elucidate the direct molecular pathways modulated by this compound within endometrial cells and to confirm its long-term efficacy and safety in the management of endometriosis.

References

The Pharmacodynamics of Merigolix on Pituitary Gonadotrophs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids.[3][4] The therapeutic efficacy of this compound stems from its direct action on the gonadotroph cells of the anterior pituitary gland. By competitively blocking the GnRH receptor, this compound effectively downregulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a rapid and reversible suppression of gonadotropin and sex steroid production.[5] This guide provides a comprehensive overview of the pharmacodynamics of this compound at the pituitary level, detailing its mechanism of action, downstream signaling effects, and the experimental methodologies used for its characterization.

Mechanism of Action at the Pituitary Gonadotroph

This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrophs. Under normal physiological conditions, pulsatile secretion of GnRH from the hypothalamus stimulates the GnRHR, initiating a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound binds to the GnRHR, preventing its activation by endogenous GnRH. This blockade leads to a rapid and dose-dependent decrease in the secretion of both LH and FSH, which in turn suppresses the production of estrogen and progesterone by the ovaries. Unlike GnRH agonists, which cause an initial surge in gonadotropin release before inducing receptor downregulation, this compound and other GnRH antagonists provide immediate suppression of the HPG axis without a flare effect.

Signaling Pathways Modulated by this compound

The binding of GnRH to its receptor typically activates the Gαq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for gonadotropin synthesis and secretion.

By blocking the GnRH receptor, this compound inhibits the activation of this Gαq/11-mediated pathway, preventing the generation of IP3 and DAG and the subsequent rise in intracellular calcium and PKC activation. The ultimate downstream effect is the inhibition of LH and FSH synthesis and release from the gonadotroph cells.

Caption: Signaling pathway of GnRH receptor activation and this compound inhibition.

Quantitative Pharmacodynamic Data

While specific preclinical pharmacodynamic data for this compound are not extensively published, the following tables present representative data for oral GnRH antagonists based on published findings for molecules in the same class. These values illustrate the expected potency and efficacy of this compound in in vitro systems.

Table 1: Representative In Vitro Binding Affinity of an Oral GnRH Antagonist

| Parameter | Description | Representative Value |

| Ki (nM) | Inhibitory constant for binding to the human GnRH receptor. | 0.5 - 5.0 |

| IC50 (nM) | Concentration causing 50% inhibition of radiolabeled ligand binding. | 1.0 - 10.0 |

Table 2: Representative In Vitro Functional Activity of an Oral GnRH Antagonist in Pituitary Cells

| Assay | Parameter | Representative Value |

| Calcium Mobilization | IC50 (nM) for inhibition of GnRH-induced calcium release. | 5.0 - 20.0 |

| LH Secretion | IC50 (nM) for inhibition of GnRH-induced LH release. | 10.0 - 50.0 |

| FSH Secretion | IC50 (nM) for inhibition of GnRH-induced FSH release. | 10.0 - 50.0 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamic properties of GnRH antagonists like this compound. The following are representative protocols for key in vitro experiments.

GnRH Receptor Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor.

1. Cell Culture and Membrane Preparation:

-

Culture a suitable cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. TiumBio's Partner Hansoh Pharma Expands Indications for this compound (HS-10518) with Initiation of ART (Assisted Reproductive Technology) Development [prnewswire.com]

- 2. Newsroom - Investors | Tiumbio [tiumbio.com]

- 3. TiumBio Reports Positive Phase 2a Results for this compound in Endometriosis Pain [synapse.patsnap.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Analysis of Merigolix's Interaction with Gonadotropin-Releasing Hormone (GnRH) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix (also known as TU2670) is an orally administered, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, currently under clinical investigation for the treatment of endometriosis and uterine fibroids.[1][2][3] This technical guide delves into the binding characteristics of this compound to its target, the GnRH receptor. While specific quantitative binding affinity data for this compound, such as Ki or IC50 values, are not publicly available in preclinical or clinical study reports, this document provides a comprehensive overview of the established mechanism of action, the experimental protocols used to characterize such interactions, and the associated signaling pathways. A comparative analysis of binding affinities for other well-established GnRH antagonists is included to provide a contextual framework for researchers.

Introduction to this compound and the GnRH Receptor

This compound is a small molecule antagonist that competitively binds to the GnRH receptor in the pituitary gland.[3][4] Unlike GnRH agonists that initially cause a surge in gonadotropin release (a "flare effect"), this compound provides immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This rapid reduction in gonadotropins leads to decreased production of ovarian hormones, primarily estrogen, which is the therapeutic goal in managing hormone-dependent conditions like endometriosis and uterine fibroids. The oral bioavailability of this compound offers a significant advantage over injectable GnRH analogues, potentially improving patient adherence and convenience.

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed on the surface of pituitary gonadotropic cells. Its activation by the endogenous ligand, GnRH, is a critical step in the regulation of the hypothalamic-pituitary-gonadal axis.

Binding Affinity of this compound to GnRH Receptors

The binding affinity of a ligand to its receptor is a critical determinant of its potency and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through in vitro competitive binding assays.

Quantitative Data

As of the latest available information, specific Ki or IC50 values for the binding of this compound to the human GnRH receptor have not been publicly disclosed by TiumBio or its partners. However, the characterization of this compound as a "potent" antagonist in scientific literature and company communications suggests a high binding affinity.

To provide a frame of reference for the expected range of binding affinities for this class of drugs, the following table summarizes the reported binding affinities of other well-characterized GnRH receptor antagonists.

| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| Elagolix | Human GnRH Receptor | [125I]-Tryptorelin | 1.06 | 0.83 | Not directly cited |

| Relugolix | Human GnRH Receptor | [125I]-Tryptorelin | 0.33 | 0.13 | Not directly cited |

| Linzagolix | Human GnRH Receptor | [125I]-Leuprolide | 1.8 | 0.9 | Not directly cited |

| This compound | Human GnRH Receptor | Not Specified | Not Publicly Available | Not Publicly Available |

Note: The values presented for other antagonists are for comparative purposes and are derived from various literature sources. The specific experimental conditions may vary.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound like this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Competitive Binding Assay Protocol

This protocol provides a generalized methodology for a competitive binding assay for the GnRH receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-Tryptorelin, [125I]-Leuprolide).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known, unlabeled GnRH receptor ligand (e.g., 1 µM Tryptorelin).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure radioactivity.

2. Experimental Procedure:

-

Membrane Preparation: The cell membranes expressing the GnRH receptor are thawed on ice and diluted to the desired protein concentration in the assay buffer.

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding Wells: Contain the cell membranes and the radioligand.

-

Non-specific Binding Wells: Contain the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

-

Test Compound Wells: Contain the cell membranes, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are collected, and the radioactivity retained on each filter is measured using a scintillation counter.

3. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

GnRH Receptor Signaling Pathway

This compound, as a competitive antagonist, blocks the initiation of the GnRH receptor signaling cascade. Understanding this pathway is crucial for comprehending its mechanism of action.

Upon binding of the endogenous agonist, GnRH, the GnRH receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq/11. This initiates a downstream signaling cascade:

-

G-protein Activation: The activated Gαq/11 subunit exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C.

-

Gonadotropin Synthesis and Secretion: The activation of PKC and other downstream effectors ultimately leads to the synthesis and secretion of LH and FSH from the gonadotropic cells.

By competitively inhibiting the binding of GnRH to its receptor, this compound prevents these downstream signaling events, thereby reducing LH and FSH release.

Visualizations

GnRH Receptor Signaling Pathway

Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.

Competitive Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a promising oral GnRH receptor antagonist with a mechanism of action centered on the competitive blockade of the GnRH receptor, leading to the suppression of the hypothalamic-pituitary-gonadal axis. While the precise binding affinity of this compound to the GnRH receptor remains proprietary information, the established methodologies for its determination are well-defined and crucial for the characterization of its pharmacological profile. The information and protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating a deeper understanding of the investigation into the binding affinity of this compound and other novel GnRH antagonists. Further disclosure of preclinical data will be instrumental in completing the quantitative assessment of this compound's receptor binding characteristics.

References

Merigolix: A Technical Deep Dive into its Antagonistic Effects on GnRH Receptor Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix (also known as SKI2670 or TU2670) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking the GnRH receptor, this compound effectively modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of gonadotropins and gonadal steroids. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the underlying molecular mechanisms.

Introduction: Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrophs.[2] Under normal physiological conditions, the binding of GnRH to its receptor initiates a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the gonads to produce sex steroids such as estrogen and testosterone.

This compound competitively binds to the GnRH receptor, preventing the endogenous GnRH from activating it.[2] This blockade disrupts the downstream signaling cascade, leading to a rapid and dose-dependent reduction in the secretion of LH and FSH. Consequently, the production of gonadal sex steroids is suppressed.[2]

Downstream Signaling Pathways Affected by this compound

The primary intracellular signaling pathway initiated by the activation of the GnRH receptor is the Gαq/11 pathway. As a competitive antagonist, this compound inhibits the activation of this pathway.

The Gαq/11-PLCβ-IP3-DAG Signaling Cascade

Upon binding of GnRH to its receptor, the associated G-protein, Gαq/11, is activated. This activation leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The activation of PKC and the increase in intracellular Ca2+ are critical for the downstream effects of GnRH, including the synthesis and release of LH and FSH. By blocking the initial step of GnRH binding, this compound prevents the activation of Gαq/11 and the subsequent production of IP3 and DAG, thereby inhibiting the mobilization of intracellular calcium and the activation of PKC.

Quantitative Data

While extensive quantitative data for this compound's effects on intracellular signaling are not widely published, preclinical studies have characterized it as a potent antagonist.

| Parameter | Value | Description |

| Binding Affinity (Ki) | Subnanomolar[1] | Indicates a very high affinity of this compound for the human GnRH receptor. |

| Functional Potency (IC50) | Not explicitly reported. | As a potent functional antagonist, it effectively inhibits GnRH-induced responses at low concentrations. |

Note: The exact Ki and IC50 values for this compound are not publicly available in the reviewed literature. The "subnanomolar" description is based on a published preclinical study.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonistic activity of compounds like this compound on the GnRH receptor and its downstream signaling pathways.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the GnRH receptor.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell membranes prepared from cells expressing the human GnRH receptor (e.g., HEK293-GnRHR or LβT2 cells).

-

Radiolabeled GnRH analog (e.g., [125I]-Histrelin).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radiolabeled ligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the signaling cascade.

Objective: To quantify the inhibitory effect of this compound on GnRH-induced IP3 production.

Materials:

-

Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or LβT2 cells).

-

[3H]-myo-inositol.

-

GnRH agonist.

-

This compound at various concentrations.

-

Lithium chloride (LiCl) solution (to inhibit IP degradation).

-

Perchloric acid.

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Label the cells by incubating them with [3H]-myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubate the labeled cells with increasing concentrations of this compound.

-

Stimulate the cells with a GnRH agonist in the presence of LiCl.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Extract and neutralize the soluble inositol phosphates.

-

Separate the [3H]-inositol phosphates from free [3H]-inositol using Dowex anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound to determine its inhibitory potency (IC50).

Intracellular Calcium Mobilization Assay

This assay measures the ability of a GnRH antagonist to block the GnRH-induced increase in intracellular calcium concentration.

Objective: To assess the inhibitory effect of this compound on GnRH-stimulated calcium release.

Materials:

-

Cells expressing the GnRH receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

GnRH agonist.

-

This compound at various concentrations.

-

A fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a GnRH agonist.

-

Measure the change in fluorescence intensity over time.

-

The inhibition of the calcium response by this compound is quantified by comparing the peak fluorescence in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the concentration of this compound to determine its IC50.

Conclusion

This compound is a potent GnRH receptor antagonist that effectively suppresses the HPG axis by blocking the primary downstream signaling pathway of the GnRH receptor, the Gαq/11-PLCβ-IP3-DAG cascade. Its subnanomolar binding affinity underscores its high potency. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel GnRH antagonists, facilitating a deeper understanding of their therapeutic potential in hormone-dependent diseases.

References

Preclinical Profile of Merigolix: A Novel GnRH Antagonist for Uterine Fibroids

For Immediate Release

This technical guide provides an in-depth overview of the preclinical evidence for Merigolix (also known as TU2670), a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, in the context of uterine fibroid treatment. Developed by TiumBio, this compound has demonstrated promising results in clinical trials, and this document consolidates the foundational preclinical data for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent and selective antagonist of the GnRH receptor. By competitively binding to GnRH receptors in the pituitary gland, it inhibits the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins results in a dose-dependent reduction of ovarian estrogen and progesterone production, key hormones implicated in the growth and maintenance of uterine fibroids.

Preclinical Pharmacodynamics

A first-in-human, single-dose, randomized, double-blind, placebo-controlled Phase 1 clinical trial in healthy premenopausal women provided significant insights into the pharmacodynamic effects of this compound. The study revealed a dose-dependent suppression of key hormones involved in the female reproductive cycle. These clinical findings were noted to be consistent with the results from prior preclinical animal studies.[1]

| Dose | Maximal Suppression of Luteinizing Hormone (LH) | Maximal Suppression of Follicle-Stimulating Hormone (FSH) | Maximal Suppression of Estradiol |

| 20 mg | 58% | 28% | 34% |

| 40 mg | 65% | 32% | 55% |

| 80 mg | 78% | 35% | 75% |

| 160 mg | 82% | 39% | 82% |

Table 1: Dose-Dependent Hormonal Suppression by this compound in Healthy Premenopausal Women (Data from Phase 1 Clinical Trial).[1]

Preclinical Pharmacokinetics

The Phase 1 study also characterized the pharmacokinetic profile of this compound, demonstrating its suitability for oral administration.

| Dose | Tmax (median, hours) | t1/2 (mean, hours) | AUClast (ng·h/mL) | Cmax (ng/mL) |

| 20 mg | 0.75 | 3.0 | 17.7 | 8.1 |

| 40 mg | 1.00 | 4.5 | 56.8 | 19.5 |

| 80 mg | 1.00 | 5.9 | 166.9 | 48.7 |

| 160 mg | 1.00 | 5.6 | 417.9 | 95.4 |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Premenopausal Women (Data from Phase 1 Clinical Trial).[1]

Experimental Protocols

First-in-Human Phase 1 Clinical Trial

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy premenopausal women.[1]

Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, single-dose ascending trial. A total of 16 healthy premenopausal women, aged 23 to 45, were enrolled.[1]

Dosing: Participants were randomized to receive a single oral dose of 20, 40, 80, or 160 mg of this compound or a placebo. The dose was administered 7 (±1) days after the onset of menstrual bleeding.

Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound. A noncompartmental analysis was performed to calculate key pharmacokinetic parameters including Tmax, t1/2, AUClast, and Cmax.

Pharmacodynamic Analysis: Serum levels of LH, FSH, and estradiol were measured at baseline and at various time points post-dose to assess the extent and duration of hormonal suppression. The relative minimum concentration values (Cmin, % Baseline) were calculated.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the competitive antagonism of the GnRH receptor in the anterior pituitary. This disrupts the hypothalamic-pituitary-gonadal axis, leading to a reduction in the hormonal stimulation of uterine fibroids.

Caption: Mechanism of action of this compound in the hypothalamic-pituitary-gonadal axis.

Caption: Developmental workflow of this compound from preclinical to clinical evaluation.

Conclusion

The available preclinical and early clinical data for this compound (TU2670) establish its mechanism of action as a potent oral GnRH antagonist. The dose-dependent suppression of gonadotropins and sex hormones observed in the Phase 1 trial provides a strong rationale for its efficacy in hormone-dependent conditions such as uterine fibroids. While detailed preclinical studies in specific uterine fibroid models are not publicly available at this time, the consistency of the clinical pharmacodynamic effects with prior animal studies underscores the robustness of the preclinical findings. Further research and publication of dedicated preclinical studies will provide a more comprehensive understanding of the cellular and molecular effects of this compound on uterine leiomyoma.

References

In Vitro Characterization of Merigolix: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as SKI2670, TU2670, NCE403, and HS10518) is an orally active, non-peptide small molecule that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids, this compound offers a promising therapeutic alternative to injectable GnRH agonists and other antagonists.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key experimental protocols for its evaluation, and a framework for presenting critical pharmacological data.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to GnRH receptors on the pituitary gonadotrophs. This binding action blocks the endogenous GnRH from activating the receptor, thereby disrupting the downstream signaling cascade. The inhibition of the GnRH receptor leads to a reduction in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Consequently, the circulating levels of these gonadotropins decrease, resulting in the suppression of ovarian sex steroid production, including estrogen and progesterone. This suppression of hormonal drivers is the key to the therapeutic efficacy of this compound in managing conditions like endometriosis and uterine fibroids.

GnRH Signaling Pathway and this compound Inhibition

The following diagram illustrates the GnRH signaling pathway and the point of intervention for this compound.

Data Presentation: In Vitro Pharmacological Profile

While specific quantitative in vitro pharmacological data for this compound is not extensively available in the public domain due to its ongoing development, the following table outlines the key parameters typically determined during the in vitro characterization of a GnRH antagonist.

| Parameter | Description | Significance |

| Binding Affinity (Ki) | The equilibrium dissociation constant, representing the affinity of this compound for the GnRH receptor. A lower Ki value indicates higher binding affinity. | Determines the potency of the antagonist at the receptor level. |

| IC50 (Binding) | The concentration of this compound required to inhibit 50% of a radiolabeled ligand from binding to the GnRH receptor. | A practical measure of binding potency in a competitive binding assay. |

| Functional Potency (EC50) | The concentration of this compound that produces 50% of its maximal inhibitory effect in a functional assay (e.g., inhibition of GnRH-induced calcium flux or IP1 accumulation). | Correlates binding affinity with functional cellular response, indicating the drug's ability to block receptor signaling. |

| Receptor Selectivity | The binding affinity of this compound for the GnRH receptor compared to its affinity for other receptors. | High selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. |

| Mechanism of Antagonism | Characterization of whether the antagonism is competitive or non-competitive. | Informs on how the antagonist interacts with the receptor and the endogenous ligand. This compound is a competitive antagonist. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible in vitro characterization of a GnRH antagonist like this compound. Below are representative methodologies for key experiments.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel GnRH antagonist.

GnRH Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki and IC50) of this compound for the human GnRH receptor.

Materials:

-

Cell line stably expressing the human GnRH receptor (e.g., HEK293-hGnRHR or CHO-hGnRHR).

-

Radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).

-

This compound (test compound) at various concentrations.

-

Non-labeled GnRH agonist (for determining non-specific binding).

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Scintillation counter or gamma counter.

Methodology:

-

Cell Membrane Preparation: Culture the GnRH receptor-expressing cells to confluency. Harvest the cells and homogenize them in a cold buffer to prepare cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled GnRH antagonist at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-induced intracellular calcium mobilization.

Materials:

-

Cell line stably expressing the human GnRH receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

GnRH agonist (e.g., Buserelin) as a stimulant.

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with an injection system.

Methodology:

-

Cell Plating and Dye Loading: Plate the GnRH receptor-expressing cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for a defined period to allow the antagonist to bind to the receptors.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a fixed concentration of a GnRH agonist into each well to stimulate the cells. Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium release.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the GnRH-induced calcium response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the antagonist activity.

Functional Assay: IP1 Accumulation

Objective: To quantify the functional antagonism of this compound by measuring its effect on the GnRH-induced accumulation of inositol monophosphate (IP1), a downstream product of the Gq/11 signaling pathway.

Materials:

-

Cell line stably expressing the human GnRH receptor.

-

Commercially available IP-One HTRF assay kit.

-

GnRH agonist as a stimulant.

-

This compound at various concentrations.

-

Cell culture and assay reagents as per the kit instructions.

Methodology:

-

Cell Stimulation: Plate the GnRH receptor-expressing cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound. Stimulate the cells with a fixed concentration of a GnRH agonist.

-

Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection assay according to the HTRF kit protocol. This typically involves adding a conjugate of IP1-d2 and an anti-IP1 cryptate, followed by incubation.

-

HTRF Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

-

Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the percentage of inhibition of the GnRH-induced IP1 accumulation against the logarithm of the this compound concentration. Determine the EC50 value from the resulting dose-response curve.

Conclusion

The in vitro characterization of this compound is a critical component of its preclinical development, providing essential data on its potency, selectivity, and mechanism of action. The experimental protocols outlined in this guide represent standard methodologies for evaluating GnRH antagonists. Through these and other in vitro studies, this compound has been identified as a potent and selective oral GnRH antagonist, with its clinical development ongoing for the treatment of endometriosis, uterine fibroids, and other hormone-dependent diseases. The continued investigation and data dissemination will further elucidate the pharmacological profile of this promising therapeutic agent.

References

- 1. TiumBio Reports Positive Phase 2a Results for this compound in Endometriosis Pain [synapse.patsnap.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. This compound - TiumBio - AdisInsight [adisinsight.springer.com]

- 4. TiumBio Announces Positive Topline Data from Phase 2a Trial of this compound in Patients with Moderate to Severe Endometriosis-Associated Pain [prnewswire.com]

Early-Stage Research on Merigolix for Assisted Reproductive Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as TU2670, SKI2670, and HS-10518) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking the GnRH receptor in the pituitary gland, this compound provides a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of ovarian sex hormones like estradiol and progesterone.[1][3] This mechanism of action positions this compound as a promising candidate for the treatment of various sex hormone-dependent conditions, including endometriosis and uterine fibroids, for which it is currently in Phase 2 clinical trials.[4]

Recently, the development of this compound has expanded to include its use in assisted reproductive technology (ART). Specifically, it is being investigated for the prevention of a premature LH surge in women undergoing controlled ovarian stimulation (COS), a critical step in many ART protocols. The oral route of administration offers a significant potential advantage in terms of patient convenience and comfort over the current standard of care, which involves injectable GnRH analogues.

This technical guide summarizes the available early-stage research on this compound, focusing on its core pharmacology, pharmacokinetics, pharmacodynamics, and the foundational data relevant to its application in ART.

Core Pharmacology and Mechanism of Action

This compound is a potent and selective antagonist of the human GnRH receptor, exhibiting a subnanomolar binding affinity. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin and sex hormone levels before inducing downregulation of the GnRH receptor, this compound provides immediate and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

The binding of this compound to the GnRH receptor on pituitary gonadotrophs competitively inhibits the binding of endogenous GnRH. This blockade prevents the intracellular signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropins leads to a decrease in ovarian estradiol production, preventing the premature LH surge that can compromise the outcomes of COS.

Pharmacokinetics and Pharmacodynamics

A first-in-human, Phase 1 clinical trial in healthy premenopausal women evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending oral doses of this compound (20, 40, 80, and 160 mg).

Pharmacokinetics

This compound demonstrated rapid absorption, with the median time to maximum plasma concentration (Tmax) occurring between 0.75 and 1.00 hours post-dosing. The maximum plasma concentration (Cmax) and area under the concentration-time curve (AUClast) increased in a dose-dependent manner. The mean apparent half-life (t1/2) ranged from 3.0 to 5.9 hours.

| Dose | Tmax (hr, median) | t1/2 (hr, mean) | Cmax (ng/mL, mean) | AUClast (ng·h/mL, mean) |

| 20 mg | 0.75 - 1.00 | 3.0 - 5.9 | 8.1 | 17.7 |

| 40 mg | 0.75 - 1.00 | 3.0 - 5.9 | N/A | N/A |

| 80 mg | 0.75 - 1.00 | 3.0 - 5.9 | N/A | N/A |

| 160 mg | 0.75 - 1.00 | 3.0 - 5.9 | 95.4 | 417.9 |

| Table 1: Summary of Single Ascending Dose Pharmacokinetics of this compound. (Note: Cmax and AUClast for 40mg and 80mg were not explicitly provided in the abstract). |

Pharmacodynamics

The pharmacodynamic analysis revealed a rapid and dose-dependent suppression of LH, FSH, and estradiol. This rapid onset of action is a key characteristic of GnRH antagonists and is crucial for their use in preventing a premature LH surge in COS protocols.

| Hormone | Dose Range | Time to Max. Suppression (hr) | Max. Suppression from Baseline (%) |

| LH | 20 - 160 mg | 6 - 8 | 58% - 82% |

| FSH | 20 - 160 mg | 6 - 12 | 28% - 39% |

| Estradiol | 20 - 160 mg | 12 - 24 | 34% - 82% |

| Table 2: Summary of Single Ascending Dose Pharmacodynamics of this compound. |

Clinical Development for Assisted Reproductive Technology

TiumBio's partner, Hansoh Pharma, has received Investigational New Drug (IND) approval from the China National Medical Products Administration (NMPA) to initiate a clinical trial of this compound for the inhibition of premature LH surges in women undergoing COS for ART.

Experimental Protocol for GnRH Antagonist in Controlled Ovarian Stimulation (A Representative Workflow)

While the specific protocol for the upcoming this compound trial is not yet public, a typical GnRH antagonist protocol for COS in ART involves the following key steps. This workflow is provided as a representative example of how this compound is likely to be evaluated.

Methodology:

-

Baseline Assessment: On day 2 or 3 of the menstrual cycle, patients undergo a baseline ultrasound and hormonal assessment (LH, FSH, estradiol).

-

Ovarian Stimulation: Ovarian stimulation is initiated with daily injections of gonadotropins (e.g., recombinant FSH). The dosage is individualized based on patient characteristics such as age, antral follicle count, and previous response to stimulation.

-

Initiation of GnRH Antagonist: this compound administration would likely begin in the mid-to-late follicular phase. This is typically determined by one of two strategies:

-

Fixed Protocol: this compound is started on a fixed day of stimulation (e.g., day 5 or 6).

-

Flexible Protocol: this compound is initiated when the lead follicle reaches a certain size (e.g., 12-14 mm) and/or the serum estradiol level reaches a predefined threshold.

-

-

Monitoring: Follicular growth and hormone levels are monitored regularly through ultrasound and blood tests. Gonadotropin doses may be adjusted based on the ovarian response.

-

Triggering of Final Oocyte Maturation: When at least two to three lead follicles reach a mean diameter of 17-18 mm, a final oocyte maturation trigger is administered. In GnRH antagonist cycles, this can be either human chorionic gonadotropin (hCG) or a GnRH agonist. The use of a GnRH agonist trigger is a key advantage of antagonist protocols, as it can reduce the risk of ovarian hyperstimulation syndrome (OHSS).

-

Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the trigger injection.

-

Fertilization and Embryo Culture: The retrieved oocytes are fertilized with sperm in the laboratory, and the resulting embryos are cultured for 3 to 5 days.

-

Embryo Transfer: One or more embryos are transferred into the uterus.

-

Luteal Phase Support: Progesterone supplementation is provided to support the uterine lining for embryo implantation.

-

Pregnancy Test: A serum pregnancy test is performed approximately two weeks after embryo transfer.

Summary and Future Directions

The early-stage data on this compound demonstrate its potential as a potent, orally administered GnRH antagonist with a favorable pharmacokinetic and pharmacodynamic profile for use in ART. Its rapid, dose-dependent suppression of gonadotropins and estradiol makes it a strong candidate for preventing a premature LH surge during controlled ovarian stimulation.

The initiation of a clinical trial for this indication is a significant step forward. Future research will need to establish the optimal dosing regimen and protocol (fixed vs. flexible) for this compound in a diverse patient population undergoing ART. Key outcomes to be assessed will include the prevention of premature LH surges, the number and quality of oocytes retrieved, fertilization rates, embryo quality, and ultimately, clinical pregnancy and live birth rates. The safety and tolerability of this compound in this setting will also be a primary focus.

The development of an effective and convenient oral GnRH antagonist like this compound has the potential to significantly improve the patient experience in ART by reducing the burden of injections and simplifying treatment protocols. As more data from preclinical and clinical studies become available, a clearer picture of this compound's role in assisted reproduction will emerge.

References

- 1. First-in-Human, Double-Blind, Randomized Controlled Trial of an Oral Dose of GnRH Antagonist TU2670 in Healthy Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. TiumBio and Daewon Pharmaceutical Successfully Complete Phase 2 Clinical Trial of 'this compound (TU2670/DW4902)' for Uterine Fibroids [prnewswire.com]

Merigolix: A Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix, also known by its developmental codes SKI2670, TU2670, NCE403, and HS10518, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is under investigation for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids.[2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and relevant experimental protocols to support its application in research and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are definitive, others are computationally predicted due to the limited availability of publicly accessible experimental data.

| Property | Value | Source |

| IUPAC Name | 4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid | PubChem |

| Molecular Formula | C₃₆H₃₅F₇N₄O₆ | PubChem |

| Molecular Weight | 752.7 g/mol | PubChem |

| CAS Number | 1454272-94-6 | Benchchem |

| Appearance | Solid | CymitQuimica |

| XLogP3 (Predicted) | 1.7 | PubChem |

| Hydrogen Bond Donors (Predicted) | 2 | GPCRdb |

| Hydrogen Bond Acceptors (Predicted) | 9 | GPCRdb |

| Rotatable Bonds (Predicted) | 12 | GPCRdb |

| pKa (Predicted) | Not publicly available | |

| Aqueous Solubility (Predicted) | Not publicly available |

Mechanism of Action: GnRH Receptor Antagonism

This compound functions as a competitive antagonist at the GnRH receptor, which is a G protein-coupled receptor (GPCR) located on the gonadotropic cells of the pituitary gland. By binding to the GnRH receptor, this compound prevents the endogenous GnRH from binding and initiating the downstream signaling cascade. This blockade leads to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. The reduction in circulating gonadotropins, in turn, suppresses the production of gonadal steroids, including estrogen and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.

Caption: GnRH Receptor Antagonism by this compound.

Experimental Protocols

Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. However, the following section outlines a representative methodology for a key experiment in the characterization of a GnRH receptor antagonist.

In Vitro GnRH Receptor Binding Affinity Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the GnRH receptor.

1. Materials and Reagents:

-

Cell Line: A stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled GnRH analog with high affinity for the receptor (e.g., [¹²⁵I]-labeled GnRH agonist or antagonist).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH analog.

-

Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin (BSA) and protease inhibitors.

-

Scintillation Cocktail and Vials.

-

Filtration Apparatus.

2. Cell Membrane Preparation:

-

Culture the GnRH receptor-expressing cells to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

3. Binding Assay:

-

In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add a fixed concentration of the radioligand to each well.

-

Add varying concentrations of the test compound (this compound) to the wells.

-

For determining non-specific binding, add a high concentration of the non-radiolabeled GnRH analog to a set of wells.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

4. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

References

- 1. This compound | 1454272-94-6 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. TiumBio Reports Positive Phase 2a Results for this compound in Endometriosis Pain [synapse.patsnap.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. TiumBio Announces Positive Topline Data from Phase 2a Trial of this compound in Patients with Moderate to Severe Endometriosis-Associated Pain [prnewswire.com]

Navigating the Preclinical Landscape: An In-depth Guide to the Oral Bioavailability of Merigolix in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix, an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, is under development for the treatment of hormone-dependent diseases such as endometriosis and uterine fibroids. A critical aspect of its preclinical evaluation lies in understanding its oral bioavailability across various animal models. This technical guide provides a comprehensive overview of the methodologies used to assess the oral pharmacokinetics of GnRH antagonists, offering a framework for interpreting the potential bioavailability of this compound. Due to the limited publicly available preclinical pharmacokinetic data for this compound, this guide incorporates representative data from other orally active GnRH antagonists to illustrate key concepts and provide a comparative context. Detailed experimental protocols and mandatory visualizations of key biological and experimental processes are included to facilitate a deeper understanding for researchers in the field.

Introduction to this compound and Oral GnRH Antagonists

This compound is a small molecule antagonist of the GnRH receptor, which plays a pivotal role in the hypothalamic-pituitary-gonadal axis. By blocking the GnRH receptor in the pituitary gland, this compound rapidly reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in the production of estrogen and testosterone. Unlike GnRH agonists which cause an initial surge in hormone levels, oral antagonists like this compound offer a rapid onset of action without this "flare" effect, making them an attractive therapeutic option.

The oral route of administration is highly preferred for patient compliance and convenience. However, achieving adequate oral bioavailability for small molecule drugs can be challenging. Factors such as aqueous solubility, intestinal permeability, first-pass metabolism, and efflux transporter activity all influence the extent to which an orally administered drug reaches systemic circulation. Therefore, thorough characterization of oral bioavailability in preclinical animal models is a cornerstone of drug development.

Comparative Oral Bioavailability of GnRH Antagonists in Animal Models

While specific quantitative oral bioavailability data for this compound in animal models is not publicly available, examining the pharmacokinetic parameters of other non-peptide, oral GnRH antagonists can provide valuable insights into the expected profile of this class of compounds. The following tables summarize representative data from preclinical studies of other GnRH antagonists.

Table 1: Oral Pharmacokinetic Parameters of Representative GnRH Antagonists in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |

| SHR7280 | - | - | - | - | 63.1 | [1] |

| Elagolix | - | - | - | - | 5.8 | [2] |

| AG-045572 | 20 | - | - | - | 8 (intact male), 24 (female/castrated male) | [3] |

Table 2: Oral Pharmacokinetic Parameters of Representative GnRH Antagonists in Dogs

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |

| SHR7280 | - | - | - | - | 64.5 | [1] |

Table 3: Oral Pharmacokinetic Parameters of Representative GnRH Antagonists in Monkeys

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |

| Elagolix | - | - | - | - | 11 | [2] |

Detailed Experimental Protocols

The following sections outline standardized protocols for conducting oral bioavailability studies in common animal models. These protocols are intended to be representative and may require optimization based on the specific physicochemical properties of the test compound.

Rodent Oral Bioavailability Study Protocol (Rat)

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound after a single oral gavage administration to rats.

Materials:

-

Sprague-Dawley or Wistar rats (male or female, specific weight range)

-

Test compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles (stainless steel, appropriate size for rats)

-

Syringes

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

-

Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare the dosing formulation of the test compound in the selected vehicle at the desired concentration.

-

Dosing:

-

Weigh each animal immediately before dosing to determine the exact volume to be administered.

-

Administer the test compound formulation via oral gavage at a specified dose volume (e.g., 5 or 10 mL/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Place blood samples into anticoagulant-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to labeled cryovials.

-

-

Sample Storage: Store plasma samples at -80°C until bioanalysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of the test compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

-

To determine absolute oral bioavailability, a separate group of animals is administered the test compound intravenously, and the AUC from the oral dose is compared to the AUC from the intravenous dose, corrected for dose.

-

Canine Oral Bioavailability Study Protocol

Objective: To evaluate the pharmacokinetic profile and oral bioavailability of a test compound following a single oral administration to beagle dogs.

Materials:

-

Beagle dogs (male or female, specific age and weight range)

-

Test compound

-

Gelatin capsules or a suitable vehicle for oral administration

-

Blood collection supplies (syringes, needles, K2-EDTA tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate dogs to the study environment and handling procedures.

-

Fasting: Fast dogs overnight (approximately 12-18 hours) prior to dosing, with ad libitum access to water.

-

Dosing:

-

Administer the test compound orally, either as a neat powder in a gelatin capsule or as a solution/suspension.

-

Ensure the dog swallows the entire dose. A small amount of water may be given to facilitate swallowing.

-

-

Blood Sampling:

-

Collect blood samples (approximately 1-2 mL) from the cephalic or jugular vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

-

Plasma Preparation and Storage: Follow the same procedure as described for the rodent study.

-

Bioanalysis and Pharmacokinetic Analysis: Follow the same procedures as outlined in the rodent protocol, using a validated LC-MS/MS method for canine plasma.

Non-Human Primate Oral Bioavailability Study Protocol (Cynomolgus Monkey)

Objective: To characterize the pharmacokinetics and oral bioavailability of a test compound after a single oral administration to cynomolgus monkeys.

Materials:

-

Cynomolgus monkeys (male or female, specific age and weight range)

-

Test compound

-

Vehicle for oral administration (e.g., fruit-flavored suspension) or gelatin capsules

-

Nasogastric tube (if necessary)

-

Blood collection supplies

-

Primate restraint chair (if required)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Training: Acclimate monkeys to the housing and study procedures. Train animals to accept oral dosing voluntarily if possible.

-

Fasting: Fast monkeys overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

Administer the test compound orally. This can be achieved by voluntary consumption of a flavored suspension, placement of a capsule in a piece of fruit, or, if necessary, via a nasogastric tube.

-

-

Blood Sampling:

-

Collect blood samples (approximately 1 mL) from a peripheral vein (e.g., femoral or saphenous) at designated time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

-

Plasma Preparation and Storage: Follow the same procedure as described for the rodent study.

-

Bioanalysis and Pharmacokinetic Analysis: Follow the same procedures as outlined in the rodent protocol, using a validated LC-MS/MS method for monkey plasma.

Mandatory Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, leading to the synthesis and secretion of LH and FSH. This compound, as a GnRH antagonist, blocks the initial step in this pathway.

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for an Oral Bioavailability Study

The following diagram outlines the key steps in a typical preclinical oral bioavailability study.

Caption: Workflow for a preclinical oral bioavailability study.

Conclusion

Understanding the oral bioavailability of this compound in animal models is paramount for its successful clinical development. While specific preclinical data for this compound remains proprietary, this guide provides a robust framework for researchers by summarizing the expected pharmacokinetic properties of oral GnRH antagonists based on comparator compounds. The detailed experimental protocols and visual diagrams of the GnRH signaling pathway and study workflows offer practical guidance for designing and interpreting preclinical oral bioavailability studies. As more data on this compound becomes available, this guide can serve as a foundational document for its continued evaluation and development.

References

Merigolix: A Technical Overview of its GnRH Receptor Antagonism and Clinical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix (also known as TU2670, DW4902, SKI-2670, NCE-403, and HS10518) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist currently in clinical development for the treatment of endometriosis and uterine fibroids.[1][2] As a competitive antagonist, this compound prevents endogenous GnRH from binding to its receptors on the pituitary gonadotrophs. This action disrupts the downstream signaling cascade, leading to a reduction in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The subsequent decrease in gonadotropin levels suppresses the production of gonadal sex steroids, including estrogen and testosterone.[3] This technical guide synthesizes the currently available public information on this compound, focusing on its mechanism of action and clinical findings. At present, specific data regarding the cellular uptake and tissue distribution of this compound are not publicly available. This document will, therefore, outline the known aspects of the drug and provide a generalized framework for the experimental approaches typically used to determine cellular uptake and tissue distribution for small molecule therapeutics.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions by competitively binding to the GnRH receptor, a G protein-coupled receptor (GPCR) located on the gonadotropic cells of the pituitary gland.[3] Unlike GnRH agonists, which initially cause a surge in hormone levels, this compound directly blocks the receptor, preventing its activation by endogenous GnRH. This blockade inhibits the Gq/11 signaling pathway, which is normally activated by GnRH to stimulate the release of LH and FSH. The reduction in these gonadotropins leads to a dose-dependent suppression of estradiol and other sex steroids.

References

Preclinical Safety and Toxicology of Merigolix: A Review of Publicly Available Data

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract